molecular formula C8H4F6N2O2 B8465998 2-Nitro-3,5-bis(trifluoromethyl)aniline

2-Nitro-3,5-bis(trifluoromethyl)aniline

Cat. No.: B8465998
M. Wt: 274.12 g/mol
InChI Key: YWBDUPJUFXDIFK-UHFFFAOYSA-N
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Description

2-Nitro-3,5-bis(trifluoromethyl)aniline is a nitro-substituted aniline derivative featuring two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a nitro (-NO₂) group at the 2-position. This compound is structurally significant due to the electron-withdrawing effects of the -CF₃ and -NO₂ groups, which confer unique reactivity and stability. Such properties make it valuable in pharmaceutical synthesis, agrochemicals, and materials science. However, its synthesis and functionalization often face challenges due to steric hindrance and electronic deactivation .

Properties

Molecular Formula

C8H4F6N2O2

Molecular Weight

274.12 g/mol

IUPAC Name

2-nitro-3,5-bis(trifluoromethyl)aniline

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-4(8(12,13)14)6(16(17)18)5(15)2-3/h1-2H,15H2

InChI Key

YWBDUPJUFXDIFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])N)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Reactivity

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Reactivity/Applications Reference ID
3,5-Bis(trifluoromethyl)aniline -NH₂ at 1-position; -CF₃ at 3,5-positions Challenging in Pd-catalyzed C–N coupling
1-Nitro-3,5-bis(trifluoromethyl)benzene -NO₂ at 1-position; -CF₃ at 3,5-positions Effective in deoxygenative C–N coupling
2-Bromo-3,5-bis(trifluoromethyl)aniline -Br at 2-position; -CF₃ at 3,5-positions Potential precursor for cross-coupling reactions
4-Nitro-3-(trifluoromethyl)aniline -NO₂ at 4-position; -CF₃ at 3-position Pharmaceutical impurity standard
N-Methyl-3,5-bis(trifluoromethyl)aniline -N(CH₃)₂; -CF₃ at 3,5-positions Enhanced solubility; organocatalysis
Key Observations:
  • Reactivity in C–N Coupling : The nitro group in 1-nitro-3,5-bis(trifluoromethyl)benzene enables efficient deoxygenative coupling with boronic acids under phosphine-mediated conditions, whereas the parent 3,5-bis(trifluoromethyl)aniline is poorly reactive in Pd-catalyzed systems due to steric and electronic deactivation .
  • Positional Isomerism: 4-Nitro-3-(trifluoromethyl)aniline (a positional isomer) is primarily noted as a pharmaceutical impurity, emphasizing the criticality of substituent placement in regulatory contexts .

Physicochemical Properties and Commercial Availability

  • 3,5-Bis(trifluoromethyl)aniline : Priced at ¥9,500/25g (98% purity), it serves as a commercial precursor for derivatives .
  • 2-Nitro-3,5-bis(trifluoromethyl)aniline : While direct pricing data is unavailable, its synthesis typically involves nitration of 3,5-bis(trifluoromethyl)aniline under controlled conditions .

Preparation Methods

Reaction Conditions and Solvent Optimization

The nitration is performed using a mixed acid system comprising nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Key parameters include:

  • Sulfuric Acid Concentration : 91–100% sulfuric acid or fuming sulfuric acid (≤20% SO₃) to minimize sulfonation side reactions.

  • Temperature : 70–90°C for 8–10 hours to ensure complete conversion.

  • Molar Ratios : A 1:1 molar ratio of 1,4-bis(trifluoromethyl)benzene to HNO₃, with excess H₂SO₄ acting as a solvent and catalyst.

Table 1: Yield Dependence on Solvent Composition

Solvent TypeSO₃ ConcentrationYield (%)Purity (GC)
96% H₂SO₄0%58.099.6%
Fuming H₂SO₄10%68.799.3%
Fuming H₂SO₄24%32.598.1%

Higher SO₃ concentrations (>20%) reduce yields due to competitive sulfonation, while 10% fuming sulfuric acid maximizes electrophilic nitration efficiency.

Workup and Isolation

Post-reaction, the mixture is quenched and extracted with dichloromethane (CH₂Cl₂). The organic layer is washed with NaOH (10%) to remove residual acids, dried over MgSO₄, and distilled under reduced pressure (70–73°C at 1200 Pa) to isolate the product. This method achieves >99% purity, as validated by GC-MS and NMR.

Alternative Synthetic Routes and Limitations

Copper-Mediated Trifluoromethylation

Early methods employed CF₂Br₂ and excess copper powder (6 equivalents) for trifluoromethylation of nitrobenzene derivatives. However, this route is hampered by:

  • High Cost : CF₂Br₂ is prohibitively expensive for large-scale production.

  • Environmental Impact : Copper waste necessitates complex wastewater treatment.

  • Low Yield : Only 14% yield was reported due to incomplete trifluoromethylation.

Boron Trifluoride-Sulfonic Acid Systems

Reactions using BCl₃ and CF₃SO₃H (1:5 molar ratio) yield this compound but require expensive reagents and generate corrosive byproducts.

Reduction to 3,5-Bis(trifluoromethyl)aniline: Downstream Applications

While beyond the scope of nitro compound synthesis, the reduction of this compound to its aniline derivative is critical for pharmaceutical applications. Catalytic hydrogenation (H₂, Raney Ni, 70–90°C) achieves 73% yield with 99.4% purity. Alternative reductants like SnCl₂·2H₂O in ethanol are less efficient (50–60% yield).

Industrial Scalability and Cost Analysis

The nitration route using 1,4-bis(trifluoromethyl)benzene is favored for scalability:

  • Raw Material Cost : 1,4-Bis(trifluoromethyl)benzene is commercially available at ~$200/kg, compared to CF₂Br₂ ($1,500/kg).

  • Waste Management : Sulfuric acid can be recycled, reducing environmental footprint .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Nitro-3,5-bis(trifluoromethyl)aniline, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nitration of 3,5-bis(trifluoromethyl)aniline using nitric acid under controlled conditions. Alternative routes include reduction of nitro-precursors (e.g., 2-chloro-3,5-bis(trifluoromethyl)aniline) or substitution reactions. Reaction efficiency is influenced by the electron-withdrawing effects of trifluoromethyl groups, which direct nitration regioselectivity. Optimization of temperature, acid concentration, and reaction time is critical to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., aromatic proton splitting and CF₃ group integration). IR spectroscopy identifies nitro (N–O) and amine (N–H) stretches. Mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) quantifies purity. Cross-reference spectral data with PubChem or CAS databases .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at –20°C to prevent hydrolysis or reduction of the nitro group. Regular stability assessments via thin-layer chromatography (TLC) or NMR are recommended. Moisture and prolonged exposure to air should be avoided .

Advanced Research Questions

Q. How do the trifluoromethyl and nitro groups influence the electronic structure and reactivity of this compound?

  • Methodological Answer : The trifluoromethyl groups are strong electron-withdrawing substituents, deactivating the aromatic ring and directing electrophilic substitution. The nitro group further enhances electron deficiency. Density Functional Theory (DFT) calculations can map electron density distributions and predict reactive sites (e.g., para positions to nitro groups). Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) reveals charge-transfer properties relevant to material science applications .

Q. What strategies mitigate challenges in achieving regioselective nitration of 3,5-bis(trifluoromethyl)aniline to obtain the 2-nitro derivative?

  • Methodological Answer : Regioselectivity is controlled by optimizing nitrating agents (e.g., HNO₃/H₂SO₄ ratios) and reaction temperatures. Computational modeling (DFT) predicts transition states and intermediates to guide condition selection. Alternative approaches include protecting group strategies or using halogenated intermediates (e.g., 2-chloro derivatives) for subsequent nitro substitution .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Use 2D NMR (e.g., HSQC, HMBC) for unambiguous signal assignment. Compare experimental IR/Raman spectra with DFT-predicted vibrational modes. Validate mass fragmentation patterns against synthetic standards. Cross-check with high-purity reference materials from authoritative sources (e.g., CAS or PubChem) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Ultra-HPLC (UHPLC) with UV detection (λ = 260–280 nm) offers high resolution for nitroaromatics. For trace analysis, use LC-MS/MS in selected reaction monitoring (SRM) mode. Calibration curves should be validated with internal standards (e.g., deuterated analogs). Limit of detection (LOD) and quantification (LOQ) must be established via signal-to-noise ratios .

Q. How does the compound’s structure influence its potential as a ligand in coordination chemistry?

  • Methodological Answer : The electron-deficient aromatic ring and nitro group can coordinate with transition metals (e.g., Pd, Cu) in catalytic systems. Trifluoromethyl groups enhance hydrophobicity, affecting solubility and metal-ligand stability. Investigate coordination modes via X-ray crystallography and cyclic voltammetry . Compare with analogs (e.g., 3,5-bis(trifluoromethyl)aniline) to assess electronic effects .

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